molecular formula C48H84NO8P B14122490 [2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 59403-52-0

[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B14122490
CAS No.: 59403-52-0
M. Wt: 834.2 g/mol
InChI Key: FAUYAENFVCNTAL-UFTZFNJNSA-N
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Description

[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex phospholipid molecule. It is composed of a glycerol backbone esterified with docosahexaenoic acid (DHA) and octadecanoic acid (stearic acid), and a phosphate group linked to a trimethylazaniumyl ethyl group. This compound is a type of phosphatidylcholine, which is a major component of biological membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerol with docosahexaenoic acid and octadecanoic acid, followed by the phosphorylation of the resulting diacylglycerol with a phosphate group linked to a trimethylazaniumyl ethyl group. The reaction conditions often include the use of catalysts such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of [2-[(4Z,7Z,10Z,13Z,16,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The docosahexaenoic acid moiety is known to modulate signaling pathways by interacting with membrane proteins and receptors. Additionally, the compound can act as a precursor for bioactive lipid mediators that play roles in inflammation and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of docosahexaenoic acid and octadecanoic acid in [2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate provides distinct biophysical properties, such as enhanced membrane fluidity and specific interactions with membrane proteins. This makes it particularly valuable in studies related to membrane dynamics and signaling .

Properties

CAS No.

59403-52-0

Molecular Formula

C48H84NO8P

Molecular Weight

834.2 g/mol

IUPAC Name

[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C48H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h8,10,14,16,20,22,24-25,29,31,35,37,46H,6-7,9,11-13,15,17-19,21,23,26-28,30,32-34,36,38-45H2,1-5H3/b10-8-,16-14-,22-20-,25-24-,31-29-,37-35-

InChI Key

FAUYAENFVCNTAL-UFTZFNJNSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC

Origin of Product

United States

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